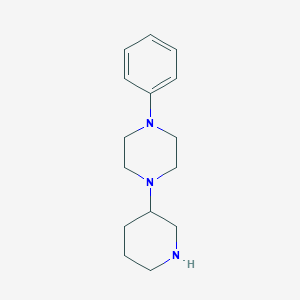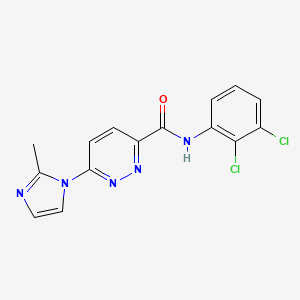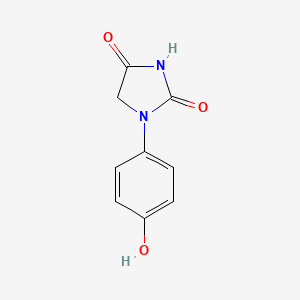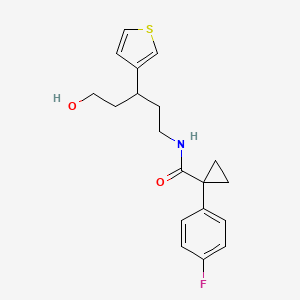
3-(3-Aminopropyl)-1-methyl-3-imidazolium Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(3-Aminopropyl)-1-methyl-3-imidazolium Chloride” is also known as “(3-aminopropyl)trimethylazanium chloride”. It has a CAS Number of 19223-69-9 and a molecular weight of 152.67 . It is stored at a temperature of 4°C and has a physical form of oil .
Synthesis Analysis
The synthesis of a novel poly (ionic liquid) adsorbent (PIL-APIBCl) through the modification of poly (styrene-co-maleic anhydride) (PSMA) composites with N-(3-aminopropyl)imidazole (API) and benzyl chloride (BCl) is presented . The structural analysis was carried out by nuclear magnetic resonance (NMR), X-ray photoelectron spectroscopy (XPS), field emission scanning electron microscopy (FESEM) and Fourier transform infrared (FT-IR) .
Molecular Structure Analysis
The structure of the title compound has been determined by a three-dimensional X-ray structural analysis, by use of 1967 independent reflections obtained photographically . Crystals are monoclinic with a=7·85(3), b=14·47(3), C=14·14(3), β=110·00(5)°, space group P2 1 /c, and Z=4 .
Chemical Reactions Analysis
A novel monomer, tris (3-aminopropyl)amine (TAEA), with one tertiary amine group and three primary amine groups, was blended with trace amounts of piperazine (PIP) in aqueous solution to fabricate a positively-charged NF membrane with tunable performance . The chemical composition and structure of the polyamine selective layer could be tailored via varying the PIP content .
Physical And Chemical Properties Analysis
The resulting optimal membrane exhibited an excellent water permeability of 10.2 LMH bar −1 and a high rejection of MgCl 2 (92.4%), due to the incorporation of TAEA/PIP . In addition, this TAEA NF membrane has a superior long-term stability .
Applications De Recherche Scientifique
Charged Nanofiltration Membranes for Water Softening
3-(3-Aminopropyl)-1-methyl-3-imidazolium Chloride: (TAEA) has been utilized in the fabrication of high-performance positively-charged nanofiltration (NF) membranes. These membranes play a crucial role in water softening by selectively removing multivalent ions (such as magnesium and calcium) from hard water. The incorporation of TAEA enhances the membrane’s water permeability and rejection efficiency for MgCl₂ .
Surface Modification of Magnetic Nanoparticles (MNPs) for Enzyme Immobilization
Researchers have explored using TAEA to modify the surface of MNPs. By attaching TAEA to MNPs, they can enhance the immobilization of enzymes, such as laccase. This strategy opens up new possibilities for enzyme-based catalysis and bioremediation .
Polyazamacrocycles with Fluorophore Groups
In synthetic chemistry, TAEA has been incorporated into polyazamacrocycles. These macrocycles combine structural fragments of TAEA with oxadiamines bearing fluorophore groups at different nitrogen atoms. These compounds find applications in areas like molecular recognition and sensing .
Catalysis and Organic Synthesis
While not extensively studied, TAEA derivatives may have potential as catalysts in organic reactions. Researchers have investigated their use in promoting specific transformations, such as the conversion of cyclopentene to cyclopentanone using molecular oxygen as the oxidant .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(3-methylimidazol-3-ium-1-yl)propan-1-amine;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N3.ClH/c1-9-5-6-10(7-9)4-2-3-8;/h5-7H,2-4,8H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOQUYNBNIMBOW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)CCCN.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Aminopropyl)-1-methyl-3-imidazolium Chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[({[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetyl)amino]benzoate](/img/structure/B2831701.png)
![N-(1-cyano-1-methylethyl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B2831702.png)

![7-Bromo-1-(2-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2831706.png)
![8-chloro-N-(2-ethoxyphenyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2831710.png)


![2-[(2,4-Dichlorophenyl)methyl]-6-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![3-[1-(Phenylmethoxycarbonylamino)ethyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B2831716.png)


![3-chloro-N-[4-(dimethylamino)phenyl]-2,2-dimethylpropanamide](/img/structure/B2831721.png)
